(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHTWMJHZHVMJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Iodobenzylamine with (S)-N-Methyl-2-Amino-Propionamide
The primary synthetic route involves the coupling of 2-iodobenzylamine with (S)-N-methyl-2-amino-propionamide under anhydrous conditions. This method employs coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation. Key parameters include:
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Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis.
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Temperature Control : Reactions are conducted at 0–5°C to suppress racemization at the chiral center.
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Workup : The product is extracted using ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid moiety in (S)-N-methyl-2-amino-propionamide, forming an O-acylisourea intermediate. Nucleophilic attack by 2-iodobenzylamine yields the desired amide.
Transamidation of Activated Secondary Amides
A catalyst-free transamidation approach, adapted from Thieme’s protocol, enables the direct conversion of pre-activated amides to the target compound. For example, N-Ts-activated benzamide derivatives react with 2-iodobenzylamine in ethanol at 45°C, achieving >99% yield within 1.5 hours.
Key Advantages :
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Eliminates metal catalysts, reducing purification complexity.
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Chemoselective for amine nucleophiles, minimizing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight ethanol as the optimal solvent for transamidation, offering superior yields (99%) compared to water (58%) or toluene (61%). Elevated temperatures (45°C) accelerate reaction kinetics without compromising stereochemical integrity.
Table 1: Solvent Impact on Transamidation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 45 | 1.5 | 99 |
| Water | 60 | 12 | 58 |
| Toluene | 45 | 12 | 61 |
Stereochemical Control and Racemization Mitigation
The chiral center at the carbon adjacent to the amino group necessitates stringent racemization control. Dynamic kinetic resolution, as described in lacosamide synthesis patents, employs racemization promoters (e.g., aldehydes) to recycle undesired (R)-enantiomers back into the racemic mixture. This method achieves >95% enantiomeric excess (ee) by maintaining equilibrium between enantiomers during the reaction.
Critical Parameters :
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Racemization Agents : Benzaldehyde derivatives enhance interconversion rates.
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Temperature : Sub-zero conditions (-40°C to -70°C) slow racemization, favoring retention of the (S)-configuration.
Purification and Characterization
Chromatographic Techniques
Purification via flash chromatography (silica gel, hexane/ethyl acetate) remains the gold standard, yielding >98% purity. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) validates enantiomeric purity, resolving (S)- and (R)-enantiomers with baseline separation.
Table 2: HPLC Conditions for Enantiomeric Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (S) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 | 12.3 |
Crystallization Strategies
Recrystallization from ethyl acetate/hexane mixtures removes residual coupling reagents and byproducts. Crystals exhibit a melting point of 148–150°C, consistent with literature values.
Comparative Analysis of Synthetic Methods
Yield and Scalability
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Coupling Method : 70–75% yield on a 10-gram scale.
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Transamidation : 99% yield but limited to small-scale synthesis due to solvent volume requirements.
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Dynamic Kinetic Resolution : 85–90% yield with >99% ee, suitable for industrial-scale production.
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Coupling | 70–75 | 98 | Moderate |
| Transamidation | 99 | 99 | Low |
| Dynamic Kinetic Resolution | 85–90 | 99 | High |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advances integrate continuous flow reactors to enhance reproducibility. A patent-pending protocol uses microreactors for precise temperature control (-10°C), achieving 92% yield and 99.5% ee.
Green Chemistry Approaches
Solvent-free mechanochemical grinding, though exploratory, reduces waste generation. Ball-milling (S)-N-methyl-2-amino-propionamide with 2-iodobenzylamine and molecular sieves yields 65% product, underscoring potential for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Sonogashira coupling or Heck reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of (S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide lies in its anticonvulsant properties. Research indicates that derivatives of this compound exhibit significant activity in seizure models.
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications to the benzyl group and other substituents can enhance anticonvulsant activity. For instance, smaller substituents at the R2 position have shown impressive results in both mice and rat models, often exceeding the efficacy of established antiepileptic drugs like phenytoin .
Key Findings :
- Compounds with specific substitutions at the 4'-position of the benzyl group exhibited superior anticonvulsant effects compared to those with substitutions at the 3'-position .
- The presence of electron-withdrawing groups generally retained or enhanced anticonvulsant activity, while electron-donating groups tended to diminish it .
Case Study 1: Anticonvulsant Efficacy
A study evaluated various N-benzyl 2-amino propionamide derivatives, including this compound, in maximal electroshock seizure (MES) tests. Results indicated that certain derivatives displayed ED50 values comparable to or better than traditional anticonvulsants .
Case Study 2: Pharmacological Evaluation
Further pharmacological evaluations using rodent models showed that select compounds derived from this compound effectively transitioned sodium channels to a slow-inactivated state, which is crucial for reducing neuronal excitability during seizures .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the benzyl group, which significantly alter their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
* Estimated molecular formula: C₁₁H₁₅IN₂O (based on analogs).
Key Differences in Substituent Effects
- Halogen Type : Iodine’s large atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to fluorine or chlorine .
- Electron Effects : Nitro- and chloro-substituted analogs demonstrate stronger electron-withdrawing effects, which could modulate electronic environments in enzymatic interactions .
Notes
Discontinued Status: this compound is listed as discontinued, limiting current availability .
Toxicological Data : Many analogs lack comprehensive toxicological profiles, necessitating further studies for therapeutic applications .
Biological Activity
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amide functional group with an iodine atom attached to a benzyl moiety. Its molecular formula is CHINO, and it is characterized by the following structural components:
- Amine Group : Contributes to reactivity and interaction with biological targets.
- Iodo Group : Enhances lipophilicity and may influence binding affinity.
- Benzyl Moiety : Provides a hydrophobic region that can interact with lipid membranes or protein pockets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : (S)-2-amino-propionamide and 2-iodo-benzyl chloride.
- Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
- Yielding Products : The process results in the formation of the desired compound along with possible side products from oxidation or substitution reactions.
This compound exhibits its biological activity through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, modulating their functions.
- Receptor Binding : It has potential as a ligand for specific receptors involved in neurotransmission and other cellular processes, influencing signaling pathways related to neurological functions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| A375 (melanoma) | 5.7 |
These results indicate potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy against various tumors .
Study on Neurodegenerative Diseases
Research has explored the potential of this compound as a candidate for treating neurodegenerative diseases. In silico studies have indicated that compounds with similar structures can interact effectively with targets associated with these conditions, providing a foundation for future drug development efforts .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated amidation or enzymatic resolution. For example, using (S)-configured amino acid precursors (e.g., (S)-alanine derivatives) and coupling with 2-iodo-benzylamine under carbodiimide activation (e.g., DCC or EDC) in anhydrous solvents like DMF or THF . Purification via chiral HPLC (e.g., Chiralpak® columns) or recrystallization in ethanol/water mixtures ensures >98% enantiomeric excess (ee) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical confirmation) with high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns (e.g., iodine's characteristic isotopic signature). X-ray crystallography is recommended for absolute stereochemical assignment if crystals are obtainable .
Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm for aromatic/iodo groups) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways, while thermogravimetric analysis (TGA) evaluates thermal stability. Store the compound in amber vials under argon at -20°C to minimize light- or oxidation-induced decomposition .
Advanced Research Questions
Q. How can contradictory data regarding biological activity in literature be resolved?
- Methodological Answer : Discrepancies may arise from impurities (e.g., deiodinated byproducts) or enantiomeric contamination. Validate activity via orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays) and cross-check compound integrity using LC-MS post-assay. Reproduce experiments under standardized conditions (e.g., buffer pH 7.4, 37°C) to isolate confounding variables .
Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous receptors (e.g., GPCRs or enzymes) can predict binding modes. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies targeting predicted interaction residues .
Q. How can researchers design experiments to investigate the role of the iodine substituent in biological activity?
- Methodological Answer : Synthesize analogs with iodine replaced by hydrogen, chlorine, or trifluoromethyl groups. Compare potency in dose-response assays (e.g., IC₅₀ in enzyme inhibition). Radiolabel the iodine (¹²⁵I) for tracer studies to evaluate biodistribution or receptor occupancy in vivo .
Q. What strategies mitigate challenges in scaling up synthesis without compromising enantiopurity?
- Methodological Answer : Transition from batch to flow chemistry for improved reaction control. Use immobilized chiral catalysts (e.g., silica-supported proline derivatives) to enhance recyclability. Monitor ee in real-time via inline FTIR or Raman spectroscopy to adjust parameters dynamically .
Data Interpretation & Best Practices
Q. How should researchers address variability in pharmacokinetic data across preclinical models?
- Methodological Answer : Normalize data to metabolic enzyme expression profiles (e.g., CYP450 isoforms) in each model. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings with microdosing studies in higher-order mammals .
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
